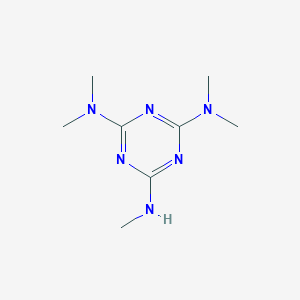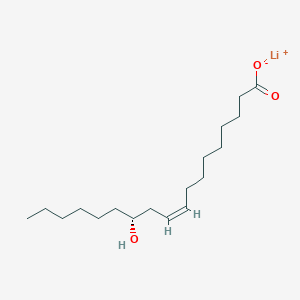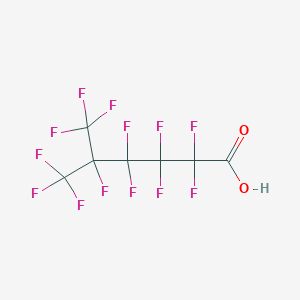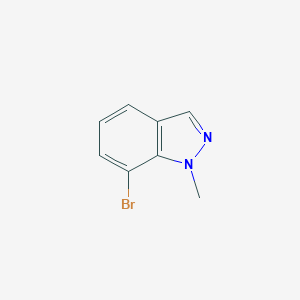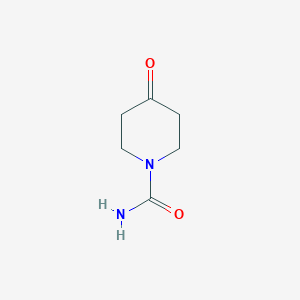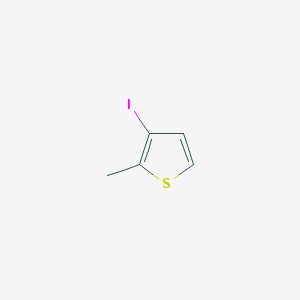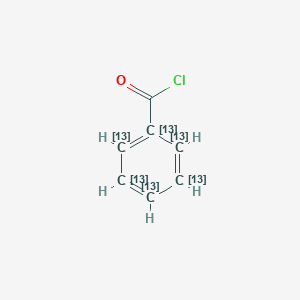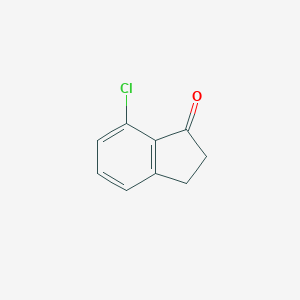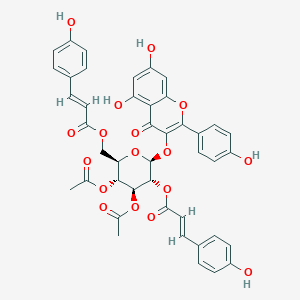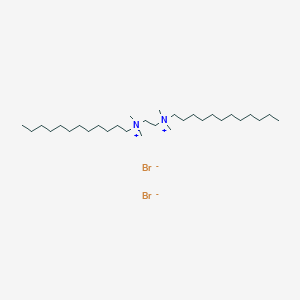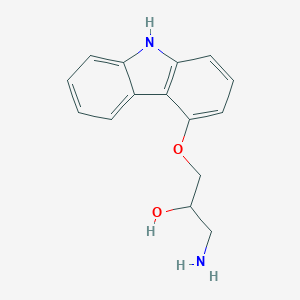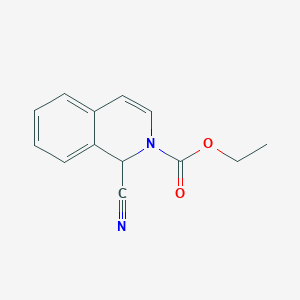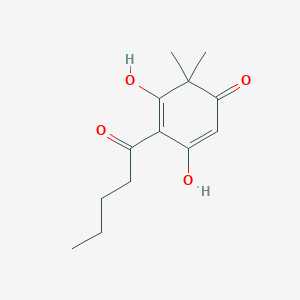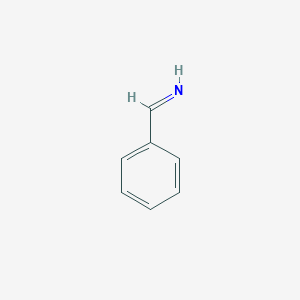
Phenylmethanimine
Overview
Description
. This compound is characterized by the presence of a phenyl group attached to a methanimine moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmethanimine can be synthesized through several methods. One common approach involves the thermal decomposition of hydrobenzamide . Another method is the flash vacuum pyrolysis of α-methylbenzylamine at high temperatures . Additionally, this compound can be produced via Schiff base reactions involving benzaldehyde and primary amines, where the reaction yield can be significantly improved by eliminating water through pervaporation techniques .
Industrial Production Methods: Industrial production of this compound often employs the Schiff base reaction due to its simplicity and efficiency. The reaction typically involves the condensation of benzaldehyde with an amine under controlled conditions to form the imine product .
Chemical Reactions Analysis
Phenylmethanimine undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, such as N-methyl-1-phenylmethanimine oxide.
Reduction: Reduction of this compound typically yields primary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the imine nitrogen acts as a nucleophile.
Cycloaddition: It can undergo [3+2] cycloaddition reactions with dipolarophiles like bicyclopropylidene, forming five-membered heterocycles.
Common reagents used in these reactions include oxidizing agents like air or tert-butyl hydroperoxide, and reducing agents such as hydrogen gas or metal hydrides . Major products formed from these reactions include primary amines, oxides, and various heterocyclic compounds .
Scientific Research Applications
Phenylmethanimine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of phenylmethanimine involves its ability to act as a nucleophile due to the presence of the imine nitrogen. This nucleophilic character allows it to participate in various chemical reactions, including nucleophilic substitution and cycloaddition . The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Phenylmethanimine can be compared with other similar compounds, such as:
Benzylamine: Unlike this compound, benzylamine is a primary amine and lacks the imine functionality.
N-methyl-1-phenylmethanimine oxide: This compound is an oxidized derivative of this compound and exhibits different reactivity due to the presence of the oxide group.
Hydrobenzamide: A precursor in the synthesis of this compound, hydrobenzamide undergoes thermal decomposition to form the imine.
This compound’s unique imine functionality distinguishes it from these related compounds, providing distinct reactivity and applications in various fields .
Properties
IUPAC Name |
phenylmethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N/c8-6-7-4-2-1-3-5-7/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMODCXODAXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330241 | |
| Record name | Phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16118-22-2 | |
| Record name | Phenylmethanimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


